3-Fluoro-4-(3-morpholino-pyrrolidino)aniline 3-Fluoro-4-(3-morpholino-pyrrolidino)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC13411451
InChI: InChI=1S/C14H20FN3O/c15-13-9-11(16)1-2-14(13)18-4-3-12(10-18)17-5-7-19-8-6-17/h1-2,9,12H,3-8,10,16H2
SMILES: C1CN(CC1N2CCOCC2)C3=C(C=C(C=C3)N)F
Molecular Formula: C14H20FN3O
Molecular Weight: 265.33 g/mol

3-Fluoro-4-(3-morpholino-pyrrolidino)aniline

CAS No.:

Cat. No.: VC13411451

Molecular Formula: C14H20FN3O

Molecular Weight: 265.33 g/mol

* For research use only. Not for human or veterinary use.

3-Fluoro-4-(3-morpholino-pyrrolidino)aniline -

Specification

Molecular Formula C14H20FN3O
Molecular Weight 265.33 g/mol
IUPAC Name 3-fluoro-4-(3-morpholin-4-ylpyrrolidin-1-yl)aniline
Standard InChI InChI=1S/C14H20FN3O/c15-13-9-11(16)1-2-14(13)18-4-3-12(10-18)17-5-7-19-8-6-17/h1-2,9,12H,3-8,10,16H2
Standard InChI Key HVISPTLJKMVAJI-UHFFFAOYSA-N
SMILES C1CN(CC1N2CCOCC2)C3=C(C=C(C=C3)N)F
Canonical SMILES C1CN(CC1N2CCOCC2)C3=C(C=C(C=C3)N)F

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The compound has the molecular formula C₁₄H₂₀FN₃O and a molecular weight of 265.33 g/mol . Its structure combines an aniline core substituted with:

  • A fluoro group at the 3-position.

  • A 3-morpholino-pyrrolidino group at the 4-position, integrating both morpholine (a six-membered ring with one oxygen and one nitrogen) and pyrrolidine (a five-membered nitrogen-containing ring) .

Synthesis and Manufacturing

Synthetic Routes

While direct synthesis protocols for this compound are sparingly documented, analogous methodologies for fluorinated anilines provide insight:

  • Nucleophilic Aromatic Substitution: Fluorination of nitro precursors using agents like KF or tetrabutylammonium fluoride .

  • Reductive Amination: Coupling of pyrrolidine-morpholine hybrids with fluorinated nitrobenzenes, followed by catalytic hydrogenation (e.g., Pd/C or Raney Ni) .

  • Multi-Step Functionalization: As seen in patent CN101659645A , nitration, morpholine ring formation, and reduction are critical steps.

Example Protocol (Hypothetical):

  • Nitration: 3-Fluoro-4-nitroaniline is reacted with morpholine and pyrrolidine derivatives under acidic conditions.

  • Reduction: The nitro group is reduced to an amine using H₂/Pd-C, yielding the target compound .

Physicochemical Properties

Thermal and Solubility Data

PropertyValueSource
Melting PointNot reported (decomposes >200°C)
Solubility in DMSO>10 mg/mL
LogP (Partition Coefficient)1.58 (predicted)

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): δ 6.85–6.28 (m, aromatic H), 3.68 (s, morpholine OCH₂), 2.80–2.50 (m, pyrrolidine CH₂) .

  • MS (ESI+): m/z 266.2 [M+H]⁺ .

Applications in Research

Medicinal Chemistry

  • Antimicrobial Agents: Analogues of this compound demonstrate biofilm inhibition (IC₅₀ ~12–25 μM), surpassing linezolid in some cases .

  • Kinase Inhibitors: The morpholino-pyrrolidino moiety is a pharmacophore in kinase-targeted therapies, particularly for cancer .

Materials Science

  • Organic Electronics: Fluorinated anilines are precursors for conductive polymers and carbon nanodots with tunable photoluminescence (quantum yield up to 41.8%) .

Hazard CodeRisk StatementPrecautionary Measures
H315Causes skin irritationWear nitrile gloves/lab coat
H319Causes serious eye irritationUse safety goggles
H335May cause respiratory irritationUse in fume hood

Exposure Control

  • PPE: Gloves, goggles, and respirators for powder handling .

  • First Aid: Flush eyes/skin with water; seek medical attention for inhalation .

Future Directions

  • Structure-Activity Studies: Optimizing the morpholino-pyrrolidino group for enhanced bioactivity.

  • Scale-Up Synthesis: Developing cost-effective routes for industrial applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator